2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
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Overview
Description
2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the reaction of 2,6-dichloropyridine with 2-bromoethanol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl propanoate: Similar in structure but lacks the pyridine ring, leading to different chemical properties and reactivity.
2,6-Dichloropyridine: Shares the pyridine ring but does not have the bromoethyl group, resulting in distinct applications and reactions.
Uniqueness
2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its combination of the bromoethyl group and the dichloropyridine ring. This structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
62804-73-3 |
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Molecular Formula |
C10H10BrCl2NO3 |
Molecular Weight |
343.00 g/mol |
IUPAC Name |
2-bromoethyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C10H10BrCl2NO3/c1-6(10(15)16-5-4-11)17-7-2-3-8(12)14-9(7)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
BUXKNLJBOMIEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCBr)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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